4-Benzyloxy-3-nitroacetophenone is an organic compound characterized by its unique structure that includes a benzyloxy group and a nitro group attached to an acetophenone framework. This compound is notable for its applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals. It has garnered attention due to its potential biological activities and utility in organic synthesis.
The compound is commercially available and can be synthesized through various methods. It is identified by the CAS number 14347-05-8, and its structural formula can be represented as follows:
4-Benzyloxy-3-nitroacetophenone falls under the category of nitro compounds and phenolic derivatives. It is classified as an aromatic ketone due to the presence of the acetophenone moiety.
The synthesis of 4-Benzyloxy-3-nitroacetophenone can be achieved through several methods, primarily involving the protection of hydroxyl groups and subsequent nitration processes. A common synthetic route involves:
A detailed synthesis method includes dissolving 5.4 g of 4-benzyloxy-3-nitroacetophenone in chloroform and adding a mixture of bromine dropwise under controlled conditions, which facilitates the formation of various derivatives such as bromoacetophenones .
The molecular structure of 4-Benzyloxy-3-nitroacetophenone consists of a benzene ring attached to a carbonyl group (ketone) and a nitro group. The benzyloxy substituent enhances its reactivity and solubility properties.
4-Benzyloxy-3-nitroacetophenone undergoes various chemical reactions, including:
The conditions for these reactions often involve specific solvents (e.g., chloroform, methanol) and catalysts (e.g., phosphorus tribromide) to optimize yields and selectivity .
The mechanism of action for 4-Benzyloxy-3-nitroacetophenone primarily involves its interaction with biological targets such as enzymes or receptors. The bromoethanone moiety can react with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. Additionally, the nitrophenyl group may participate in electron transfer processes, influencing cellular signaling pathways .
Relevant data indicate that the compound exhibits significant stability when stored properly, although exposure to moisture should be minimized .
4-Benzyloxy-3-nitroacetophenone serves multiple purposes in scientific research:
4-Benzyloxy-3-nitroacetophenone is an aromatic ketone characterized by the systematic IUPAC name 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone. Its molecular architecture integrates three key functional components: an acetyl group (–COCH₃) at the C1 position, a benzyloxy moiety (–OCH₂C₆H₅) at the C4 position, and a nitro group (–NO₂) at the C3 position of the benzene ring. This arrangement creates an electron-deficient aromatic system due to the strong electron-withdrawing nature of the nitro substituent, significantly influencing the compound's reactivity in electrophilic and nucleophilic transformations [1] [3].
The compound's structural identity is confirmed through multiple analytical techniques. Infrared spectroscopy typically reveals carbonyl stretching vibrations at approximately 1680 cm⁻¹ (ketone C=O) and asymmetric/symmetric NO₂ stretches near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Nuclear magnetic resonance spectroscopy displays distinctive signals, including a singlet near δ 2.6 ppm (methyl protons) and complex aromatic proton patterns between δ 7.3–8.3 ppm. Mass spectrometry consistently shows a molecular ion peak at m/z 271.27, corresponding to the molecular formula C₁₅H₁₃NO₄ [1] [3].
Table 1: Fundamental Physicochemical Properties of 4-Benzyloxy-3-nitroacetophenone
Property | Value |
---|---|
CAS Registry Number | 14347-05-8 |
Molecular Formula | C₁₅H₁₃NO₄ |
Molecular Weight | 271.27 g/mol |
Synonyms | 4′-Benzyloxy-3′-nitroacetophenone; Formoterol Impurity 69; 1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone |
Melting Point | 134–136°C (acetone solvate) |
Density (Predicted) | 1.247 ± 0.06 g/cm³ |
Solubility Characteristics | Soluble in chloroform, DMF, DMSO, ethyl acetate; insoluble in water |
The compound exists as a yellow crystalline solid under standard conditions, with documented melting points ranging from 134–136°C when isolated as an acetone solvate. Its solubility profile favors organic solvents—particularly chlorinated hydrocarbons, dipolar aprotic solvents, and esters—while exhibiting negligible water solubility. This property necessitates organic reaction media for synthetic applications [1] [5].
The synthetic utility of 4-benzyloxy-3-nitroacetophenone emerged prominently in late 20th-century pharmaceutical chemistry as a precursor to α-brominated ketones. Initial synthetic routes relied on classical Friedel-Crafts acylation methodologies, wherein 4-benzyloxynitrobenzene underwent acetylation under Lewis acid catalysis. However, these methods suffered from moderate yields and purification challenges due to regioisomeric byproducts and the deactivating effect of the nitro group [4].
A significant methodological advancement was documented in Chinese Patent CN101531597B (2009), which disclosed a novel bromination protocol specifically optimized for this substrate. Traditional bromination using elemental bromine (Br₂) in carbon tetrachloride or chloroform generated variable yields (60–75%) and required meticulous temperature control to prevent dibromination. The patent introduced phosphorus-based catalysts (PCl₃, PBr₃) in mixed solvent systems (dichloromethane/methanol), achieving higher regioselectivity and yields exceeding 85%. This innovation addressed critical limitations in producing 2-bromo-1-(4-benzyloxy-3-nitrophenyl)ethanone—a pivotal intermediate in β-agonist synthesis [4].
Table 2: Evolution of Synthetic Methods for Key Brominated Intermediate
Methodology | Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
Classical Bromination | Br₂ (1.1 eq), CHCl₃, 0–5°C, 8 h | 60–75 | Simple reagents; prone to overbromination |
Catalytic PX₃ Method | Br₂ (1.05 eq), PCl₃ (0.2 eq), CH₂Cl₂/MeOH (4:1), 40°C, 24 h | 85–92 | Higher selectivity; reduced side products |
Reaction parameter optimization revealed that maintaining temperatures near 40°C and extending reaction times to 24 hours maximized monobromination efficiency. The phosphorus catalysts function as bromide scavengers–activators, facilitating the generation of a more reactive brominating species while minimizing polybromination. Solvent polarity proved crucial, with dichloromethane/methanol blends enhancing reagent solubility without compromising the substrate's integrity. This methodology represented a substantial industrial improvement, enabling large-scale production of pharmaceutical intermediates with enhanced purity profiles [4] [9].
4-Benzyloxy-3-nitroacetophenone occupies an indispensable position in synthesizing long-acting β₂-adrenoceptor agonists, most notably the bronchodilator Formoterol (Arformoterol in its (R,R)-enantiomeric form). Its synthetic journey begins with α-bromination to yield 2-bromo-1-(4-(benzyloxy)-3-nitrophenyl)ethanone (CAS 43229-01-2), a crucial electrophile. This bromoketone undergoes nucleophilic displacement with N-benzyl-1-(4-methoxyphenyl)propan-2-amine to form a C–N bond, establishing Formoterol’s aminoketone backbone. Subsequent stereoselective reductions (NaBH₄) and nitro group manipulations (hydrogenation or Fe/AcOH reduction) afford amino intermediates, which undergo formylation and catalytic debenzylation to yield the active pharmaceutical ingredient [6] [9].
The significance of this intermediate extends to enabling chiral resolutions and asymmetric syntheses of Formoterol. The (R,R)-enantiomer demonstrates approximately 1000-fold greater β₂-agonist potency than the (S,S)-diastereomer. Synthetic routes leveraging enantioselective reduction of the bromoketone intermediate—using chiral catalysts like cis-1-amino-2-indanol–borane complexes or Rh-PEGBsDPEN—have been developed to access the therapeutically superior (R,R)-configuration efficiently [6].
Table 3: Synthesis Pathway from 4-Benzyloxy-3-nitroacetophenone to Formoterol
Synthetic Step | Reagent/Conditions | Molecular Transformation |
---|---|---|
α-Bromination | Br₂/PCl₃, CH₂Cl₂/MeOH, 40°C | –CH₃ → –CH₂Br |
Amine Alkylation | N-Benzyl-1-(4-methoxyphenyl)propan-2-amine, base, DMF | Bromine displacement by secondary amine |
Carbonyl Reduction | NaBH₄, MeOH/THF | Ketone → alcohol (diastereomeric control) |
Nitro Reduction & Formylation | 1) Fe, AcOH/H₂O 2) HCO₂H/(CH₃CO)₂O | –NO₂ → –NHCHO (protected formamide) |
Debenzylation | H₂, Pd/C, MeOH | Cleavage of N-benzyl and O-benzyl groups |
Beyond β-agonist synthesis, this ketone serves as a precursor to xanthine oxidase inhibitors with potential applications in gout management. Molecular modeling studies indicate that derivatives bind competitively at the enzyme's active site, obstructing xanthine oxidation and uric acid production. The benzyloxy-nitroacetophenone scaffold exhibits complementary steric and electronic interactions with the molybdenum-pterin cofactor binding region, establishing its relevance in designing novel enzyme inhibitors [7].
Current research explores its utilization in synthesizing cruzain and rhodesain inhibitors for parasitic diseases. Thiosemicarbazone derivatives demonstrate nanomolar inhibition of Trypanosoma cruzi cysteine proteases, highlighting the versatility of this aromatic ketone in addressing globally significant neglected tropical diseases [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7